molecular formula C14H22N2O2 B2574598 (E)-4-(Dimethylamino)-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)but-2-enamide CAS No. 2411337-28-3

(E)-4-(Dimethylamino)-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)but-2-enamide

Cat. No.: B2574598
CAS No.: 2411337-28-3
M. Wt: 250.342
InChI Key: DYYBRAHAFVNRLR-GQCTYLIASA-N
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Description

The compound “(E)-4-(Dimethylamino)-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)but-2-enamide” is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of this compound seems to be complex, with an 8-azabicyclo[3.2.1]octane core. This structure is common in many classes of natural products .


Chemical Reactions Analysis

The synthesis of similar structures has been achieved through asymmetric 1,3-dipolar cycloadditions . These reactions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Future Directions

The future directions in the research of this compound or similar structures could involve the development of more efficient and selective synthesis methods, as well as the exploration of their biological activities .

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-16(2)8-4-6-13(17)15-10-14-7-3-5-12(9-14)18-11-14/h3-6,12H,7-11H2,1-2H3,(H,15,17)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYBRAHAFVNRLR-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC12CC=CC(C1)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC12CC=CC(C1)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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